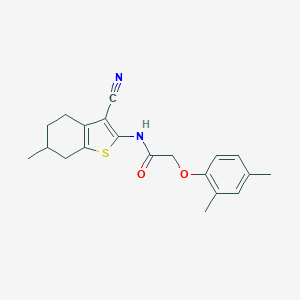
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is an organic compound that features a cyano group, a hydroxyphenyl group, and an iodophenyl group attached to an acrylamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxybenzaldehyde with malononitrile to form 2-cyano-3-(2-hydroxyphenyl)acrylonitrile. This intermediate is then reacted with 2-iodoaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted acrylamides.
Wissenschaftliche Forschungsanwendungen
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and hydroxyphenyl groups can participate in hydrogen bonding and other interactions, while the iodophenyl group can facilitate halogen bonding or act as a leaving group in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyano-3-(2-hydroxyphenyl)-N-phenylacrylamide: Lacks the iodine atom, which may affect its reactivity and interactions.
2-cyano-3-(2-methoxyphenyl)-N-(2-iodophenyl)acrylamide: Contains a methoxy group instead of a hydroxy group, altering its electronic properties.
2-cyano-3-(4-hydroxyphenyl)-N-(2-iodophenyl)acrylamide: The hydroxy group is in a different position, which can influence its steric and electronic effects.
Uniqueness
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is unique due to the presence of both hydroxy and iodine substituents, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C16H11IN2O2 |
|---|---|
Molekulargewicht |
390.17 g/mol |
IUPAC-Name |
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H11IN2O2/c17-13-6-2-3-7-14(13)19-16(21)12(10-18)9-11-5-1-4-8-15(11)20/h1-9,20H,(H,19,21)/b12-9- |
InChI-Schlüssel |
UHTMDCGSLYTNBJ-XFXZXTDPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2I)O |
SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
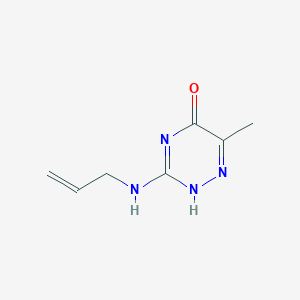
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
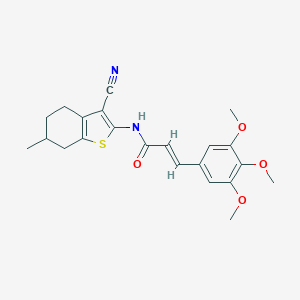
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)
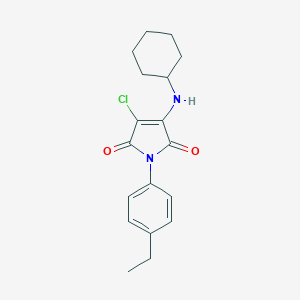
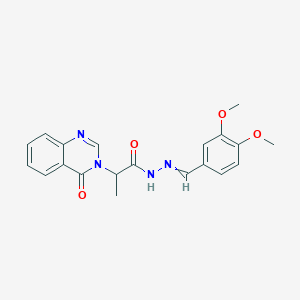
![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)
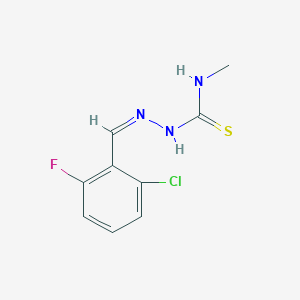
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)
